molecular formula C6H4BrFN2O2 B1527978 5-Bromo-2-fluoro-3-nitroaniline CAS No. 1313588-93-0

5-Bromo-2-fluoro-3-nitroaniline

Cat. No. B1527978
CAS RN: 1313588-93-0
M. Wt: 235.01 g/mol
InChI Key: KHADFTHWUPIKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3-nitroaniline is an important organic synthesis intermediate . It is used in the preparation of benzylamines and quinoxaline-diones .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, a Friedel Crafts acylation followed by a Clemmensen Reduction is a common approach . Another method involves the reaction of the organic phase with HPLC analysis to obtain the assay yield .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-fluoro-3-nitroaniline is C6H4BrFN2O2 . The exact mass is 233.944016 Da .


Chemical Reactions Analysis

5-Bromo-2-fluoro-3-nitroaniline may be used in the synthesis of new materials, such as polymers. It could also be used in the synthesis of heterocyclic compounds and in organic reactions.


Physical And Chemical Properties Analysis

The density of 5-Bromo-2-fluoro-3-nitroaniline is 1.9±0.1 g/cm3 . The boiling point is 345.4±37.0 °C at 760 mmHg . The flash point is 162.7±26.5 °C .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-fluoro-3-nitroaniline: is a valuable intermediate in organic synthesis. Its unique combination of halogen and nitro substituents makes it a versatile building block for constructing complex molecules. It can be used to synthesize various aromatic compounds, including benzylamines and quinoxaline-diones, which have applications in pharmaceuticals and agrochemicals .

Safety and Hazards

5-Bromo-2-fluoro-3-nitroaniline is considered hazardous. It is a flammable solid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

Future Directions

There are several potential future directions for the use of 5-Bromo-2-fluoro-3-nitroaniline. It could be used in the synthesis of new materials, such as polymers, and in the development of new drugs. Additionally, it could be used in the synthesis of heterocyclic compounds and in organic reactions.

Relevant Papers Several papers have been published on the synthesis and applications of compounds similar to 5-Bromo-2-fluoro-3-nitroaniline . These papers provide valuable insights into the potential uses and future directions of this compound.

properties

IUPAC Name

5-bromo-2-fluoro-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHADFTHWUPIKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoro-3-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluoro-3-nitroaniline
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-fluoro-3-nitroaniline
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-fluoro-3-nitroaniline
Reactant of Route 5
5-Bromo-2-fluoro-3-nitroaniline
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-fluoro-3-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.